Thymidine, 5'-azido-5'-deoxy-

Description

Historical Perspectives and Genesis as a Nucleoside Analog

The development of 5'-Azido-5'-deoxythymidine is rooted in the broader scientific effort to synthesize and explore modified nucleosides for various biochemical and medicinal purposes. The synthesis and chemical modification of nucleosides has long been a major focus of bioorganic and medicinal chemistry due to their central role in cellular functions. mdpi.com Early research, dating back to at least the 1970s, explored the use of the azido (B1232118) group in nucleotide chemistry. acs.org

The synthesis of 5'-Azido-5'-deoxythymidine typically begins with the natural nucleoside, thymidine (B127349). Historical and established synthetic routes involve multiple steps. A common strategy is the conversion of the 5'-hydroxyl group into a good leaving group, such as a tosylate, which is then displaced by an azide (B81097) anion (from a salt like lithium azide or sodium azide). oup.com More direct, one-pot methodologies have also been developed, such as the Appel reaction, which uses reagents like triphenylphosphine (B44618) and carbon tetrabromide in the presence of an azide salt to convert the 5'-alcohol directly to the 5'-azide. mdpi.comresearchgate.net

Initially, a significant application for 5'-azido nucleosides was as stable intermediates for the synthesis of 5'-amino nucleosides. The azide group can be selectively and mildly reduced to a primary amine (-NH₂) using methods like the Staudinger reaction, which involves reagents such as triphenylphosphine. oup.comnih.gov These 5'-amino-modified nucleosides have been valuable in a variety of biological, pharmaceutical, and genomic applications. nih.gov

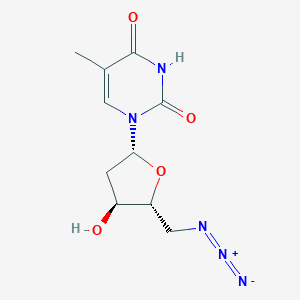

| Property | Description |

| IUPAC Name | 1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione nih.gov |

| Molecular Formula | C₁₀H₁₃N₅O₄ nih.govbiosynth.com |

| Molar Mass | 267.24 g/mol biosynth.com |

| Core Structure | Thymidine (a deoxyribonucleoside) |

| Key Modification | Azido group (-N₃) at the 5' position of the deoxyribose sugar |

Significance in Contemporary Chemical Biology Investigations

The contemporary significance of 5'-Azido-5'-deoxythymidine stems almost entirely from the chemical properties of the azide group. The azide moiety is stable under most physiological conditions and is bioorthogonal, meaning it does not react with naturally occurring functional groups within a cell. However, it can undergo highly specific and efficient reactions with a partner functional group, most notably an alkyne. This reactivity is the foundation of its widespread use in "click chemistry." mdpi.comwiley.com

Click chemistry reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are powerful tools for bioconjugation. wiley.comacs.org By incorporating 5'-Azido-5'-deoxythymidine into DNA, researchers can introduce a reactive "handle" into the nucleic acid. This handle can then be "clicked" with a molecule containing an alkyne, such as a fluorescent dye, a biotin (B1667282) affinity tag, or other reporter molecules. wiley.com

Key applications in modern chemical biology include:

Nucleic Acid Labeling : The compound can be incorporated into oligonucleotides, allowing for the attachment of fluorescent tags. This enables real-time tracking and visualization of nucleic acid dynamics, localization, and interactions within cellular environments.

Enzymatic Incorporation : Terminal deoxynucleotidyl transferases (TdTs) and some DNA polymerases can recognize 5'-Azido-5'-deoxythymidine's triphosphate form and incorporate it into growing DNA strands. nih.gov This allows for the site-specific or terminal labeling of DNA for use in biosensors and other diagnostic or research platforms.

Probing Biological Processes : As an analog of thymidine, its incorporation can be linked to DNA synthesis and cell proliferation. Unlike traditional methods using the thymidine analog BrdU, which requires harsh denaturing conditions for detection, the click-chemistry-based detection of azide-modified nucleosides is mild and compatible with other fluorescent proteins and live-cell imaging. mdpi.com

The versatility of the azide group makes 5'-Azido-5'-deoxythymidine an indispensable reagent for the chemical modification and study of nucleic acids in complex biological systems. wiley.com

| Application Area | Technique | Description |

| Bioconjugation | Click Chemistry (CuAAC, SPAAC) wiley.comacs.org | Covalent attachment of reporter molecules (e.g., fluorophores, biotin) to DNA containing the azide handle for detection and isolation. |

| Cell Biology | Fluorescent Labeling | Incorporation into DNA followed by reaction with a fluorescent alkyne to visualize nucleic acids and their interactions in cells. |

| Enzymology | Enzymatic DNA Labeling nih.gov | Use of polymerases or transferases to incorporate the modified nucleoside into DNA strands for downstream applications. |

| Biosensing | Functionalized Oligonucleotides | Creation of labeled DNA probes where the azide is used to attach molecules for signal generation in biosensors. |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEHVJFBPNPCKI-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172919 | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19316-85-9 | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019316859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Azido 5 Deoxythymidine and Its Chemical Transformations

Direct Synthesis Approaches for 5'-Azido-5'-deoxythymidine

The introduction of an azido (B1232118) moiety at the 5'-position of thymidine (B127349) requires precise chemical strategies that can overcome the challenges of regioselectivity and functional group compatibility.

Regioselective Azidation of Thymidine Precursors

A common and effective strategy for the synthesis of 5'-Azido-5'-deoxythymidine involves a two-step process starting from thymidine. This method hinges on the regioselective activation of the primary 5'-hydroxyl group, making it susceptible to nucleophilic substitution by an azide (B81097) source.

The primary hydroxyl group at the 5'-position is more sterically accessible and chemically reactive than the secondary 3'-hydroxyl group. This inherent reactivity allows for its selective functionalization. A widely used method involves the conversion of the 5'-hydroxyl group into a good leaving group, such as a tosylate or other sulfonate ester. For instance, thymidine can be reacted with p-toluenesulfonyl chloride (TsCl) in pyridine. The reaction proceeds with high regioselectivity, yielding the 5'-O-tosylthymidine intermediate. oup.comnih.gov Subsequent treatment of this activated precursor with an azide salt, such as sodium azide (NaN₃) or lithium azide (LiN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), facilitates an Sₙ2 reaction. oup.com This displaces the tosylate group and installs the azido moiety at the 5'-position. oup.com

An alternative activation method involves the conversion of the 5'-hydroxyl to a halide. For example, regioselective chlorination of thymidine can be achieved, followed by azidation to yield the desired product. researchgate.net Another approach is the iodination of thymidine to produce 5'-iodo-5'-deoxythymidine, which is then treated with sodium azide in DMF to furnish 5'-azido-5'-deoxythymidine. oup.com

| Precursor | Activating Reagent | Azide Source | Solvent | Yield | Reference |

| Thymidine | p-Toluenesulfonyl chloride | Sodium Azide | Pyridine/DMF | Good | oup.comnih.gov |

| Thymidine | Triphenylphosphine (B44618)/DEAD/HN₃ | Hydazoic Acid | N/A | Good | nih.gov |

| 5'-Iodo-5'-deoxythymidine | N/A | Sodium Azide | DMF | Good | oup.com |

One-Pot Synthetic Procedures for Azido Nucleosides

To improve efficiency and reduce the number of isolation steps, one-pot procedures have been developed for the direct conversion of nucleosides to their 5'-azido derivatives. A prominent one-pot method is a modified Appel-type reaction. nih.govresearchgate.net In this procedure, thymidine is treated with triphenylphosphine (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄), in the presence of excess sodium azide in a solvent like DMF. nih.govwiley.commdpi.com

The reaction is typically heated to facilitate the conversion. nih.govmdpi.com This approach has proven to be a tractable and efficient methodology for synthesizing a variety of 5'-azido-5'-deoxyribonucleosides in high yields. nih.govresearchgate.netnih.gov The use of triphenylphosphine-carbon tetraiodide-sodium azide has also been reported for the azidation of acyclic nucleosides, demonstrating the versatility of this one-pot system. tandfonline.com

| Reagent System | Solvent | Temperature | Yield | Reference |

| PPh₃, CBr₄, NaN₃ | DMF | 90 °C | 81-90% | nih.govwiley.com |

| PPh₃, CI₄, NaN₃ | DMF | Room Temp | 66-75% | tandfonline.com |

Mechanistic Insights into Azido Group Introduction

The mechanism of the one-pot azidation using the PPh₃/CBr₄/NaN₃ system is understood to proceed via an in-situ Appel reaction. researchgate.net Initially, triphenylphosphine reacts with carbon tetrabromide to form a phosphonium (B103445) salt. This species then reacts with the primary 5'-hydroxyl group of thymidine to form a 5'-O-phosphonium intermediate. This intermediate is an excellent leaving group.

Subsequently, a halide ion (bromide) generated in the initial step can displace the phosphonium group to form a 5'-bromo-5'-deoxythymidine intermediate. However, in the presence of a large excess of sodium azide, the azide anion acts as the primary nucleophile, directly displacing the 5'-O-phosphonium group in an Sₙ2 fashion to yield 5'-Azido-5'-deoxythymidine. researchgate.net An alternative pathway involves the formation of the 5'-bromo intermediate, which is then rapidly converted to the 5'-azido product by the excess azide ions in the reaction mixture. researchgate.net It is crucial to control the stoichiometry of the reagents; using excess triphenylphosphine can lead to the reduction of the newly formed azide, resulting in unwanted byproducts. researchgate.net

Derivatization Strategies from 5'-Azido-5'-deoxythymidine

The 5'-azido group is a versatile functional handle that can be readily transformed into other important chemical moieties, enabling the synthesis of a wide range of modified nucleosides and phosphoramidites.

Reduction to 5'-Amino-5'-deoxythymidine (B1215968): Staudinger Reaction Applications

The reduction of the 5'-azido group to a 5'-primary amine is one of the most important transformations of 5'-Azido-5'-deoxythymidine. The Staudinger reaction is a mild and highly selective method for this conversion, making it ideal for complex molecules like nucleosides where harsh reducing agents could affect other functional groups. oup.com

The reaction involves treating the 5'-azido derivative with a phosphine, typically triphenylphosphine (PPh₃), to form a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen gas (N₂) to form an iminophosphorane. oup.com Subsequent hydrolysis of the iminophosphorane, often achieved by adding water to the reaction mixture (e.g., PPh₃ in pyridine/water), yields the desired 5'-Amino-5'-deoxythymidine and triphenylphosphine oxide as a byproduct. oup.comnih.gov This method is known for its high efficiency, often providing near-quantitative yields of the amine. oup.com The resulting 5'-Amino-5'-deoxythymidine is a crucial building block for synthesizing oligonucleotides with modified backbones or for conjugating other molecules to the 5'-terminus. acs.org

| Reducing Agent | Solvent | Key Features | Reference |

| Triphenylphosphine/H₂O | Pyridine | Mild, selective, high yield | oup.comnih.gov |

| Raney-Nickel | N/A | Catalytic hydrogenation | oup.com |

Functionalization for Phosphoramidite (B1245037) Building Blocks

To incorporate 5'-modified thymidine analogs into oligonucleotides using automated solid-phase synthesis, they must be converted into phosphoramidite building blocks. Both 5'-Azido-5'-deoxythymidine and its reduced product, 5'-Amino-5'-deoxythymidine, can be functionalized for this purpose.

More commonly, the 5'-amino group of 5'-Amino-5'-deoxythymidine is first protected, for example, with a trifluoroacetyl (TFA) or a monomethoxytrityl (MMTr) group. oup.comoup.com The use of the MMTr group is sometimes preferred over the more common dimethoxytrityl (DMTr) group due to the increased basicity of the amino group compared to a hydroxyl group. oup.com Following protection of the 5'-amino group, the 3'-hydroxyl group is phosphitylated using a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. oup.com This yields the final phosphoramidite monomer, which can be directly used in standard phosphoramidite chemistry to synthesize oligonucleotides with a 5'-terminal amino modification. oup.comoup.com

| Starting Nucleoside | 5'-Functional Group Protection | Phosphitylation Reagent | Final Product | Reference |

| 5'-Amino-5'-deoxythymidine | Trifluoroacetyl | 2-Cyanoethyl N,N-diisopropylaminochlorophosphine | 5'-(N-trifluoroacetyl)amino-5'-deoxy-thymidine-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidite) | oup.com |

| 5'-Amino-5'-deoxythymidine | Methoxytrityl (MMTr) | N/A | 5'-N-MMTr-5'-deoxythymidine-3'-O-phosphoramidite | oup.com |

| 5'-Azido-5'-deoxythymidine | N/A | N/A | 5'-Azido-5'-deoxythymidine phosphotriester building block | researchgate.net |

Acylation and Other Protecting Group Manipulations

Synthesis of Related Azido-Modified Nucleoside Analogs

The synthetic strategies developed for 5'-azido-5'-deoxythymidine have been extended to a wide range of other nucleosides, creating a library of azido-modified analogs for various research purposes.

Preparation of 5'-Azido-5'-deoxyribonucleosides of Other Nucleobases

Synthetic routes to 5'-azidoribonucleosides for adenosine (B11128), cytidine, guanosine, and uridine (B1682114) have been developed, highlighting a broadly applicable one-pot methodology. mdpi.comnih.govresearchgate.net This method typically starts from the corresponding protected nucleosides and utilizes reagents like triphenylphosphine, carbon tetrabromide, and sodium azide in DMF to convert the 5'-hydroxyl group directly to an azide. mdpi.comnih.gov

Similar strategies have been applied to other deoxyribonucleosides. For example, 5'-azido-2',5'-dideoxyuridine (B8305447) is synthesized by treating 2'-deoxyuridine (B118206) with triphenylphosphine, DEAD (diethyl azodicarboxylate), and hydrazoic acid. nih.gov For purine (B94841) deoxyribonucleosides like 2'-deoxyadenosine (B1664071) and 2'-deoxycytidine, a two-step process is often more effective. oup.com This involves first converting the 5'-hydroxyl to a good leaving group, such as a p-toluenesulfonate (tosylate), followed by nucleophilic substitution with an azide source like lithium azide. oup.com This approach has also been used for 5-halo-2'-deoxyuridines, where the 5'-O-p-tolylsulfonyl derivatives are converted to the corresponding 5'-azido compounds. nih.gov

Table 2: Synthesis of 5'-Azidonucleosides of Various Bases

| Starting Nucleoside | Key Reagents/Method | Product | Reference(s) |

|---|---|---|---|

| Protected Uridine | PPh₃, CBr₄, NaN₃ (One-pot) | 5'-Azido-5'-deoxyuridine | mdpi.com, nih.gov |

| Protected Adenosine | PPh₃, CBr₄, NaN₃ (One-pot) | 5'-Azido-5'-deoxyadenosine | mdpi.com, nih.gov |

| Protected Cytidine | PPh₃, CBr₄, NaN₃ (One-pot) | 5'-Azido-5'-deoxycytidine | mdpi.com, nih.gov |

| Protected Guanosine | PPh₃, CBr₄, NaN₃ (One-pot) | 5'-Azido-5'-deoxyguanosine | mdpi.com, nih.gov |

| N⁶-Benzoyl-2'-deoxyadenosine | 1. p-TsCl, Pyridine; 2. LiN₃, DMSO | 5'-Azido-N⁶-benzoyl-2'-deoxyadenosine | oup.com |

Synthesis of 4'-Azido-Thymidine Analogs

Introducing an azido group at the 4'-position of the sugar ring results in another important class of nucleoside analogs. The synthesis of 4'-azido-thymidine has been reported as a multi-step process starting from thymidine. nih.govtandfonline.com A key step in this synthesis involves the oxidative displacement of a 5'-iodine with an agent like m-chloroperbenzoic acid. tandfonline.com The synthesis of various 4'-azido-2'-deoxy-5-methylcytidine derivatives has also been achieved, often involving the activation of the 4-position of the thymine (B56734) ring (as a 2,4,6-triisopropylbenzenesulfonate) followed by an SNAr reaction. nih.govtandfonline.com These 4'-azido nucleosides have shown significant biological activity. nih.govacs.org

Methodologies for Modified Dinucleosides and Oligonucleotides

5'-Azido-5'-deoxythymidine and its analogs are crucial building blocks for the synthesis of modified dinucleosides and oligonucleotides. These modifications are used to alter properties such as stability, binding affinity, and biological function.

A primary method for creating modified linkages is the CuAAC or "click" reaction. Dinucleosides where two thymidine units are linked by a triazole can be synthesized by reacting 5'-azidothymidine with a thymidine analog bearing a terminal alkyne, such as 3'-O-propargylthymidine. mdpi.com This strategy allows for the creation of oligonucleotides with triazole-containing backbones. researchgate.netsoton.ac.uk Phosphoramidite building blocks of 5'-azido-5'-deoxythymidine can be prepared and used in standard solid-phase oligonucleotide synthesis to place an azide at the 5'-terminus. researchgate.net This terminal azide can then be used for post-synthetic modifications, including ligation to another oligonucleotide. researchgate.net

Another approach involves the Staudinger reaction to form phosphoramidate (B1195095) internucleotide linkages. oup.com In this method, a 3'-phosphite triester is reacted with a 5'-azido nucleoside. The initial reaction forms a phosphite (B83602) imine with the evolution of nitrogen, which then rearranges to form the stable phosphoramidate bond. oup.com These phosphoramidate-linked dinucleosides can then be converted into phosphoramidites themselves and incorporated into oligonucleotides using standard synthesis protocols. oup.com

Furthermore, solid supports functionalized with azide groups have been developed. glenresearch.com This allows for an oligonucleotide to be synthesized and then, while still on the support, the terminal azide can be "clicked" with an alkyne-containing molecule, providing a streamlined method for 3'-end modification. glenresearch.com

Molecular Mechanisms of Action in Research Models

Intracellular Activation and Metabolism in Experimental Systems

For nucleoside analogs to exert their biological effects, they typically must be activated intracellularly through a series of phosphorylation steps to their corresponding triphosphate forms. This process is mediated by host cell or, in some cases, viral kinases.

Enzymatic Phosphorylation to Triphosphate Forms

In research models, 5'-azido-5'-deoxythymidine can undergo phosphorylation. Unlike AZT, which is phosphorylated at the 5'-hydroxyl group, 5'-azido-5'-deoxythymidine possesses a free 3'-hydroxyl group that can be phosphorylated to form 3'-phosphate derivatives. This metabolic pathway is shared with other 3'-azido analogues. One area of investigation for this compound is its potential as an anti-tuberculosis agent through the inhibition of Mycobacterium tuberculosis thymidine (B127349) monophosphate kinase (TMPKmt), an enzyme essential for the bacterium's DNA synthesis. bioscience.co.uktargetmol.com This suggests that the compound is recognized and phosphorylated by mycobacterial kinases.

In contrast, the phosphorylation cascade of the related compound, 3'-azido-3'-deoxythymidine (AZT), is well-documented. AZT is sequentially phosphorylated by cellular enzymes to its monophosphate (AZT-MP), diphosphate (B83284) (AZT-DP), and ultimately its active triphosphate (AZT-TP) form. nih.govasm.org Cytosolic thymidine kinase is responsible for the initial phosphorylation of AZT to AZT-MP. nih.govcapes.gov.br Studies have shown that the subsequent phosphorylation of AZT-MP to AZT-DP, catalyzed by thymidylate kinase, is a rate-limiting step, resulting in relatively low intracellular concentrations of the active AZT-TP. nih.govcapes.gov.br

Recognition by Viral and Cellular Polymerases

The triphosphate form of a nucleoside analog must be recognized and incorporated by DNA polymerases to exert its effects on nucleic acid synthesis. There is some conflicting information regarding the activity of 5'-azido-5'-deoxythymidine. Some reports suggest it lacks direct antiviral activity, implying poor recognition by viral polymerases like HIV reverse transcriptase. However, other sources indicate it has shown promising antiviral activity by acting as a substrate for viral polymerases. Additionally, it has been noted as an effective inhibitor of DNA synthesis through its binding to DNA polymerase.

A key application of 5'-azido-5'-deoxythymidine in research has been in the template-independent synthesis and labeling of nucleic acids. Terminal deoxynucleotidyl transferases (TdTs) have been shown to incorporate this modified nucleoside into DNA strands, which facilitates the creation of labeled oligonucleotides for various molecular biology applications. This demonstrates that at least some polymerases can recognize and utilize the triphosphate form of 5'-azido-5'-deoxythymidine.

Inhibition of Nucleic Acid Synthesis Pathways

The primary mechanism by which many nucleoside analogs inhibit viral replication or cell proliferation is through the disruption of nucleic acid synthesis.

Role as a Chain Terminator in DNA Polymerization

The defining feature of many antiviral nucleoside analogs is their ability to act as chain terminators during DNA synthesis. Once incorporated into a growing DNA strand, the absence of a crucial chemical group (typically a 3'-hydroxyl) prevents the formation of the next phosphodiester bond, thus halting further elongation of the DNA chain.

For 5'-azido-5'-deoxythymidine, the presence of a 3'-hydroxyl group suggests that it would not function as a classical chain terminator in the same manner as AZT. However, the bulky azido (B1232118) group at the 5' position, once the nucleotide is incorporated, could potentially cause steric hindrance that stalls the polymerase, effectively leading to a termination of polymerization. This mechanism has been proposed for its analog, 5'-azido-5'-deoxyguanosine, which is suggested to inhibit DNA polymerase and terminate DNA synthesis by preventing phosphodiester bond formation.

In stark contrast, the mechanism of AZT as a chain terminator is well-established. After its conversion to AZT-TP, it is incorporated by HIV reverse transcriptase into the viral DNA. acs.org The 3'-azido group of the incorporated AZT molecule prevents the addition of the next nucleotide, leading to the termination of DNA chain elongation and thereby inhibiting viral replication. acs.orgnih.gov

Inhibition of Viral Reverse Transcriptase Activity in vitro

The active triphosphate form of AZT, AZT-TP, is a potent inhibitor of HIV reverse transcriptase (RT). nih.govnih.gov It acts as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.govpnas.org The high affinity of AZT-TP for HIV RT is a cornerstone of its antiviral efficacy. nih.govcapes.gov.br

While some sources suggest 5'-azido-5'-deoxythymidine has antiviral properties and can inhibit reverse transcriptase, specific in vitro kinetic data on its triphosphate form's interaction with viral RTs is not widely available in the reviewed literature. targetmol.com The conflicting reports on its antiviral efficacy highlight the need for further research to clarify its specific inhibitory activities against viral polymerases.

Comparative Analysis of Polymerase Selectivity

A critical factor for the therapeutic utility of a nucleoside analog is its selectivity for viral polymerases over host cell DNA polymerases. AZT-TP exhibits a significantly higher affinity for HIV reverse transcriptase than for human DNA polymerases α and β. nih.govnih.govpnas.org For instance, AZT-TP has been shown to compete approximately 100-fold more effectively for HIV RT than for human DNA polymerase alpha. nih.govcapes.gov.brnih.gov This selectivity is a key reason for its therapeutic window.

For 5'-azido-5'-deoxythymidine, detailed comparative data on its selectivity for viral versus cellular polymerases is not well-documented in the available research. Its demonstrated utility with terminal deoxynucleotidyl transferase (TdT) indicates it can be a substrate for at least one type of cellular polymerase. However, without comprehensive kinetic studies comparing its effects on a range of viral and human polymerases, its selectivity profile remains largely uncharacterized.

Influence on Cellular Processes beyond Nucleic Acid Synthesis (in model organisms)

While Thymidine, 5'-azido-5'-deoxy- is a well-known chemical precursor, particularly for its utility in "click chemistry" applications, research has also illuminated its influence on specific cellular processes that extend beyond its role as a modified nucleoside. These effects are primarily centered on the modulation of key metabolic enzymes. The biological activities of its primary metabolite, 5'-amino-5'-deoxythymidine (B1215968) (5'-AdThd), have also been investigated, revealing further interactions with cellular pathways.

Modulation of Metabolic Pathways

The most direct influence of Thymidine, 5'-azido-5'-deoxy- on cellular processes has been observed in its interaction with specific enzymes critical for nucleotide metabolism. Research has particularly focused on its potential as an inhibitor of an essential bacterial enzyme and the modulatory effects of its amino derivative on eukaryotic enzymes.

In the context of bacterial models, Thymidine, 5'-azido-5'-deoxy- has been identified as a potential inhibitor of Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt). lookchem.com This enzyme is essential for the phosphorylation of thymidine monophosphate (TMP), a necessary step in the DNA synthesis pathway of the tuberculosis bacterium. lookchem.com Studies evaluating a series of modified thymidine analogues found that a 3'-azido function is a favorable modification for developing potent inhibitors of this enzyme, with related 5'-modified analogues also being investigated for this purpose. nih.govresearchgate.net The inhibition of TMPKmt represents a targeted disruption of the pathogen's metabolic machinery. lookchem.com

Table 1: Research Findings on the Inhibition of Mycobacterium tuberculosis Thymidylate Kinase (TMPKmt)

| Compound/Analogue Class | Target Enzyme | Model Organism | Observed Effect | Reference |

|---|---|---|---|---|

| Thymidine, 5'-azido-5'-deoxy- | Thymidine Monophosphate Kinase (TMPKmt) | Mycobacterium tuberculosis | Identified as a potential inhibitor of an essential enzyme for bacterial DNA replication. | lookchem.com |

| 3'-Azido-thymidine analogues | Thymidine Monophosphate Kinase (TMPKmt) | Mycobacterium tuberculosis | A 3'-azido function was found to be a favorable lead for potent enzyme inhibition. | nih.gov |

| 5'-Modified thymidine analogues | Thymidine Monophosphate Kinase (TMPKmt) | Mycobacterium tuberculosis | Synthesized and evaluated for inhibitory activity, with some showing potency in the low micromolar range. | researchgate.net |

In eukaryotic cells, the reduced metabolite, 5'-amino-5'-deoxythymidine (5'-AdThd), has been shown to modulate the activity of thymidine kinase, a key enzyme in the nucleoside salvage pathway. nih.govwikipedia.org Thymidine kinase activity is typically regulated by feedback inhibition from its downstream product, thymidine triphosphate (dTTP). nih.govwikipedia.org Research in 647V human bladder carcinoma cells demonstrated that 5'-AdThd can antagonize this feedback inhibition. nih.gov By competing with dTTP for the regulatory site on thymidine kinase, 5'-AdThd can stimulate the enzyme's activity, leading to an increased uptake and phosphorylation of thymidine. nih.gov This mechanism can also enhance the cytotoxic effects of other nucleoside analogues, like iododeoxyuridine, by increasing their rate of phosphorylation.

Table 2: Modulation of Eukaryotic Thymidine Kinase by 5'-Amino-5'-deoxythymidine (5'-AdThd)

| Compound | Target Enzyme | Model System | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|---|---|

| 5'-Amino-5'-deoxythymidine (5'-AdThd) | Thymidine Kinase (TK) | 647V cells | In the absence of dTTP, acts as a competitive inhibitor of TK. | Inhibition of thymidine phosphorylation (Ki of 0.5 µM). | nih.gov |

| 5'-Amino-5'-deoxythymidine (5'-AdThd) | Thymidine Kinase (TK) | 647V cells | In the presence of dTTP, competes with dTTP for the enzyme's regulatory site. | Antagonizes feedback inhibition, stimulating enzyme activity and thymidine uptake. | nih.gov |

| 5'-Amino-5'-deoxythymidine (5'-AdThd) | Thymidine Kinase (TK) | HeLa and Vero cells | Modulation of thymidine kinase and thymidylate kinase activities. | At low concentrations, increases the cytotoxic effects of iododeoxyuridine. |

Potential for Other Cellular Effects

While direct evidence is limited, the known effects of structurally related nucleoside analogues suggest potential areas for the influence of Thymidine, 5'-azido-5'-deoxy- on other cellular processes, such as apoptosis and mitochondrial function. The amino derivative, 5'-AdThd, has been described as having antitumor activity that relies on the induction of apoptosis, though this is often linked to the downstream consequences of inhibiting DNA synthesis. chemsrc.com

Advanced Applications in Molecular and Chemical Biology Research

Bioconjugation and Probe Development via Click Chemistry

The azide (B81097) moiety of 5'-azido-5'-deoxy-thymidine serves as a chemical handle for covalent modification via click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). uzh.ch This reaction enables the stable attachment of various molecular probes to the thymidine (B127349) analogue, which can be incorporated into nucleic acids.

The incorporation of 5'-azido-5'-deoxy-thymidine into oligonucleotides allows for the subsequent attachment of reporter molecules, such as fluorescent dyes or affinity tags like biotin (B1667282). ontosight.aibiosynth.com This labeling strategy is widely used for visualizing and tracking nucleic acids in cellular environments and for purification purposes.

Fluorescent Labeling : Once incorporated into a DNA or RNA strand, the azide group can be "clicked" with an alkyne-modified fluorophore. This enables real-time monitoring of nucleic acid localization, dynamics, and interactions within living cells using techniques like fluorescence microscopy. biosynth.com

Affinity Tagging : Similarly, reacting the azide-modified oligonucleotide with an alkyne-derivatized affinity tag, such as biotin, facilitates the isolation and purification of the labeled nucleic acid and its binding partners. ontosight.ai This is a crucial step in pull-down assays aimed at identifying protein-DNA or protein-RNA interactions.

A common experimental workflow involves the enzymatic incorporation of the corresponding 5'-azido-5'-deoxy-thymidine triphosphate (AzdTTP) into a DNA strand, followed by the CuAAC reaction with the desired tag. soton.ac.uk For example, studies have demonstrated the efficient, template-dependent incorporation of AzdTTP by DNA polymerases, creating azide-functionalized DNA ready for conjugation. soton.ac.uk

Table 1: Examples of Tags Attached to 5'-azido-5'-deoxy-thymidine via Click Chemistry

| Tag Type | Specific Example | Purpose | Reference |

| Fluorescent Dye | Cyanine dyes (e.g., Cy5) | Visualization and tracking of nucleic acids | |

| Affinity Tag | Biotin | Purification and isolation of biomolecules | ontosight.aibiosynth.com |

| Reporter Group | Fluorophore-azide | Covalent labeling of DNA containing ethynyl-modified bases | biosynth.com |

The reactivity of the azide group is also harnessed to immobilize oligonucleotides onto solid surfaces, a key process in the fabrication of DNA microarrays and biosensors. biosynth.comresearchgate.net By functionalizing a surface (e.g., a glass slide) with alkyne groups, azide-modified oligonucleotides can be covalently and irreversibly attached in a highly ordered manner. biosynth.com

This surface functionalization has significant applications:

DNA Microarrays : Used for high-throughput analysis of gene expression, genotyping, and mutation detection. biosynth.com For instance, microarrays constructed via click chemistry have been employed to identify mutations in critical genes like the breast cancer susceptibility gene, BRCA1. biosynth.com

Biosensors : Azido-labeled DNA, once immobilized, can serve as a probe for detecting specific biomolecules.

Nanomaterials : The conjugation of 5'-azido-5'-deoxy-thymidine to other molecules, such as corannulene (B50411) derivatives, has been explored in material science to create novel, self-assembling supramolecular structures. uzh.ch

Labeling of Biomolecules with Fluorescent and Affinity Tags

Nucleic Acid Engineering and Modulation

Beyond labeling, 5'-azido-5'-deoxy-thymidine is a critical building block for the synthesis of structurally and functionally modified nucleic acids. ontosight.ai These engineered oligonucleotides are instrumental in studying nucleic acid biology and developing therapeutic agents.

Introducing 5'-azido-5'-deoxy-thymidine at specific positions within a nucleic acid sequence can be achieved through both chemical and enzymatic methods.

Chemical Synthesis : The most common method is automated solid-phase synthesis. A phosphoramidite (B1245037) derivative of 5'-azido-5'-deoxy-thymidine is prepared and used as a building block in the standard synthesis cycle. researchgate.net This allows for the precise placement of the azido-modified nucleotide at any desired position in the oligonucleotide chain. researchgate.net Researchers have developed efficient, multi-step syntheses to convert thymidine into the required 5'-azido-5'-deoxy-thymidine phosphoramidite building block. researchgate.netoup.com

Enzymatic Synthesis : DNA and RNA polymerases can incorporate the triphosphate form of the modified nucleoside (5'-azido-5'-deoxythymidine-5'-triphosphate or AzdTTP) into growing nucleic acid chains. soton.ac.ukoup.com Terminal deoxynucleotidyl transferases (TdTs) have also been used for the template-independent addition of this modified nucleoside to the 3'-end of DNA strands. This enzymatic approach is particularly useful for labeling PCR products and other naturally derived DNA. soton.ac.uk

Oligonucleotides containing 5'-azido-5'-deoxy-thymidine are valuable tools for investigating the structure and function of nucleic acids and their complexes. The azide group can be kept as is, reduced to an amine, or used for further conjugation to study its impact.

Probing DNA/RNA-Protein Interactions : The bulky azide group can be used to map steric clashes or altered hydrogen bonding in the active sites of enzymes like DNA polymerases.

Nuclease Resistance : Modifications to the oligonucleotide backbone can enhance stability against degradation by nucleases, a desirable property for therapeutic aptamers and antisense oligonucleotides. nih.gov

Chain Termination : The presence of the 5'-azide group can interfere with the action of polymerases, potentially acting as a chain terminator, which is a mechanism exploited by some antiviral and anticancer nucleoside analogs.

Table 2: Research Applications of Oligonucleotides Modified with 5'-azido-5'-deoxy-thymidine

| Research Area | Application of Modified Oligonucleotide | Finding/Outcome | Reference |

| Enzyme Mechanism | Co-crystallization with DNA polymerase β | Map steric clashes and altered hydrogen bonding due to the azide group. | |

| DNA Replication | Primer extension assays | The bulky azide group can stall polymerization, acting as a chain terminator analog. | |

| Gene Silencing | Synthesis of Xeno Nucleic Acids (XNAs) | Azido (B1232118) modification enables the synthesis of XNAs with enhanced stability and nuclease resistance. | |

| Aptamer Development | Post-selection modification | The azide serves as a handle to attach moieties that can enhance binding properties. | nih.gov |

The 5'-azido group is a key precursor for synthesizing oligonucleotides with unnatural internucleotide linkages. One important example is the phosphoramidate (B1195095) linkage (P-N), where an oxygen atom in the standard phosphodiester backbone is replaced by a nitrogen atom. These linkages can confer unique properties, such as resistance to nuclease degradation. nih.gov

The synthesis of a 3'-OP(O)NH-5' phosphoramidate linkage can be achieved via a Staudinger reaction. researchgate.netoup.com In this process, the 5'-azide of a modified nucleoside reacts with a phosphine-containing compound, which, after subsequent steps, leads to the formation of a stable phosphoramidate bond. researchgate.netoup.com For example, 5'-azido-5'-deoxythymidine can be reduced to 5'-amino-5'-deoxythymidine (B1215968), which then serves as the nucleophile to attack a phosphite (B83602) intermediate, forming the P-N bond. oup.comoup.com This strategy allows for the site-specific incorporation of phosphoramidate links within an oligodeoxynucleotide using solid-phase synthesis techniques. researchgate.net

Construction of Modified Oligonucleotides for Structural and Functional Studies

Design and Synthesis of Novel Bioactive Compounds

Thymidine, 5'-azido-5'-deoxy-, serves as a pivotal precursor in the design and synthesis of novel bioactive compounds due to the versatile reactivity of its 5'-azido group. This functional group is particularly amenable to bio-orthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and the Staudinger ligation. mdpi.comnih.gov These reactions allow for the efficient and specific conjugation of the nucleoside to other molecules under physiological conditions, facilitating the creation of diverse molecular architectures with tailored biological functions. mdpi.com

Development of Nucleoside Analogs with Modified Biological Activities

The chemical modification of nucleosides is a cornerstone of medicinal chemistry, aiming to develop therapeutic agents with enhanced efficacy and specificity. mdpi.comCurrent time information in Bangalore, IN. While 5'-azido-5'-deoxythymidine itself generally lacks direct antiviral or significant biological activity, its true value lies in its role as a key synthetic intermediate. This contrasts sharply with its well-known structural analog, 3'-azido-3'-deoxythymidine (AZT or Zidovudine), where the azido group at the 3' position confers potent anti-HIV activity by acting as a reverse transcriptase inhibitor. ijrpb.com The difference in the position of the azido moiety critically underscores how subtle structural changes can dramatically alter pharmacological properties.

The 5'-azido group serves as a chemical handle for introducing a wide array of functionalities. Through reactions like CuAAC, various molecules can be attached to the 5' position, leading to the generation of extensive libraries of novel nucleoside analogs. nih.govresearchgate.net For instance, the azide can be reduced to a primary amine (5'-amino-5'-deoxythymidine), which is another crucial building block for further derivatization. mdpi.com Researchers have used this strategy to synthesize compounds with potential applications as enzyme inhibitors or as probes for studying cellular processes. mdpi.com The development of efficient, one-pot synthesis methods to produce 5'-azido-5'-deoxyribonucleosides from protected nucleosides has further streamlined the creation of these analogs, making them more accessible for pharmacological screening and research. mdpi.comresearchgate.net

Synthesis of Bioinspired Amphiphiles and Nanovectors

Bioinspired amphiphiles are molecules that mimic natural structures and can self-assemble into complex nanomaterials like micelles or vesicles. 5'-azido-5'-deoxythymidine has been successfully employed as a starting material for the synthesis of novel Glycosyl-NucleoLipid (GNL) analogs. mdpi.comnih.gov In a typical synthesis, the azido group of the thymidine derivative is reacted with an alkyne-functionalized lipid component via a CuAAC "click" reaction. mdpi.com This creates a stable triazole linkage, covalently connecting the nucleoside head group to the lipid tail. mdpi.com

Further modifications can be made, for example, by attaching a glycosyl (sugar) moiety to the nucleoside, resulting in a tripartite molecule. mdpi.com These GNLs, featuring both hydrophilic (sugar and nucleobase) and hydrophobic (lipid chain) domains, exhibit amphiphilic properties and can self-assemble in aqueous solutions. mdpi.com Physicochemical studies have shown that these bioinspired amphiphiles can form distinct nanostructures and exhibit unique surface activity. mdpi.comnih.gov Such self-assembling systems are of great interest for the development of nanovectors for drug delivery, as they can encapsulate therapeutic agents and potentially target specific cells or tissues. unina.it

Exploration of Hybrid Conjugates (e.g., Organoselenium Derivatives)

The versatility of the 5'-azido group extends to the creation of complex hybrid conjugates, where the nucleoside is linked to other pharmacologically relevant molecules. nih.gov This approach aims to combine the properties of both parent molecules to create a new chemical entity with a unique biological profile. One area of exploration involves the synthesis of organoselenium-nucleoside conjugates. nih.govrsc.org

Beyond selenium, the click chemistry handle on 5'-azido-5'-deoxythymidine allows for conjugation with a wide range of molecules, including steroids like estrone, to create bioconjugates with potential applications in cancer therapy and other fields. nih.gov These hybrid molecules demonstrate the power of using 5'-azido-5'-deoxythymidine as a scaffold for developing multifunctional therapeutic and diagnostic agents.

Analytical Method Development in Pharmaceutical Research

In pharmaceutical research and development, the availability of well-characterized reference materials is essential for ensuring the quality, safety, and efficacy of drug substances and products.

Utilization as a Reference Standard for Analog Analysis

Thymidine, 5'-azido-5'-deoxy-, serves as a valuable reference standard for the analysis of its analogs. axios-research.com A reference standard is a highly purified compound used as a measurement benchmark in analytical tests. In the context of drug development, when synthesizing a series of related nucleoside analogs, 5'-azido-5'-deoxythymidine can be used to confirm the identity and determine the purity of these new chemical entities. axios-research.comveeprho.com

During chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), the retention time and spectral characteristics of the reference standard are compared against those of the newly synthesized compounds. ijrpb.com This allows for unambiguous peak identification and the quantification of impurities. The use of a certified reference standard is a critical component of regulatory submissions for new drugs, as it ensures traceability and consistency in analytical measurements. veeprho.comiaea.org

Role in Method Validation and Quality Control Procedures

Analytical method validation (AMV) is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Thymidine, 5'-azido-5'-deoxy-, as a reference standard, plays a crucial role in the validation of methods developed for the quality control (QC) of related nucleoside analogs. axios-research.comveeprho.com These validation procedures are mandated by regulatory agencies to ensure the reliability of data. ijrpb.com

The standard is used to assess key validation parameters, including:

Linearity: Demonstrating that the analytical method's response is directly proportional to the concentration of the analyte over a given range.

Accuracy: Ensuring the closeness of the test results to the true value.

Precision: Assessing the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. ijrpb.com

In QC laboratories, 5'-azido-5'-deoxythymidine is used in routine testing to verify the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their formulations. axios-research.comresearchgate.net For example, in the synthesis of a drug candidate derived from this precursor, QC checks using the reference standard would be performed on the final product to ensure it meets all predefined specifications before it can be released for further studies. This rigorous testing guarantees batch-to-batch consistency and product quality. researchgate.net

Structure Activity Relationship Studies and Analog Development

Impact of Azido (B1232118) Group Position on Biochemical Interactions

The position of the azido group on the thymidine (B127349) scaffold is a critical determinant of its biological activity. The well-known antiviral drug, 3'-azido-3'-deoxythymidine (AZT), illustrates this principle. In AZT, the azido group is at the 3' position of the deoxyribose ring, which allows it to act as a chain terminator during viral DNA synthesis by reverse transcriptase. mdpi.comacs.org In contrast, 5'-azido-5'-deoxythymidine, with the azido group at the 5' position, does not exhibit the same direct antiviral activity, underscoring the importance of the substitution position for therapeutic efficacy.

The electronic structure of the azido group itself is largely unaffected by its position on the sugar ring. Studies comparing the electronic structure of the azide (B81097) in AZT to small azide compounds like methyl azide (CH₃N₃) and hydrazoic acid (HN₃) reveal that the azide group maintains a non-linear asymmetric chain structure. mdpi.com However, the local environment created by the rest of the nucleoside can influence how the azido group interacts with enzymes. For instance, in the context of thymidine phosphorylase, the binding of AZT creates a hydrophobic pocket around the 3'-azido group. researchgate.net

The interaction with cellular kinases is also position-dependent. 5'-azido-5'-deoxythymidine can be phosphorylated at the 3'-hydroxyl position. However, the phosphorylation of AZT to its active triphosphate form is a critical step for its antiviral activity, and this process is inefficient for analogs with modifications at other positions. nih.gov For example, 3'-azido-3'-deoxythymidine diphosphate (B83284) is a poor substrate for nucleoside diphosphate (NDP) kinase, partly because the 3'-azido group displaces a key lysine (B10760008) residue involved in catalysis. nih.gov

The following table summarizes the key differences in biochemical interactions based on the azido group's position:

| Feature | 3'-Azido-3'-deoxythymidine (AZT) | 5'-Azido-5'-deoxythymidine |

| Position of Azido Group | 3' position of the deoxyribose ring | 5' position of the deoxyribose ring |

| Primary Biochemical Role | DNA chain terminator, inhibiting reverse transcriptase. mdpi.comacs.org | Precursor for other derivatives, used in "click chemistry". |

| Antiviral Activity (HIV) | Potent. mdpi.com | Lacks direct antiviral activity. |

| Interaction with Kinases | Phosphorylated to the active triphosphate form. nih.gov | Can be phosphorylated at the 3'-OH position. |

Influence of Sugar Moiety Modifications on Molecular Function

Modifications to the sugar moiety of azido-thymidine analogs significantly impact their molecular function, including their stability, conformation, and interaction with enzymes.

One key modification is the introduction of a double bond in the sugar ring. For instance, 4'-azidocytidine (B1678695) was identified as a potent inhibitor of the Hepatitis C virus (HCV) NS5B polymerase. nih.gov The introduction of a 4'-azido group can lead to chain termination of the growing RNA strand. nih.gov Interestingly, the uridine (B1682114) analog counterpart was inactive in replicon assays due to a lack of intracellular phosphorylation, highlighting the interplay between sugar modifications and cellular metabolism. nih.gov

The stereochemistry of the sugar ring, or "sugar pucker," is also influenced by modifications. In the crystal structure of AZT diphosphate bound to NDP kinase, the deoxyribose has a C₂'-endo conformation, which differs from the C₃'-endo pucker of the natural substrate, thymidine diphosphate. nih.gov This alteration in sugar conformation affects the positioning of the 3'-azido group and its interaction with the enzyme's active site. nih.gov

Furthermore, the replacement of atoms within the sugar ring can lead to significant changes in activity. For example, replacing the 4'-hydrogen with a methyl group in adenosine (B11128) analogs led to a significant decrease in activity against adenosine receptors. nih.gov Conversely, modifying the 3'-position with a methyl group increased activity. nih.gov These findings underscore the sensitivity of molecular function to even subtle changes in the sugar moiety.

The table below details the effects of various sugar moiety modifications on the function of nucleoside analogs:

| Modification | Example Compound(s) | Impact on Molecular Function |

| 4'-Azido Substitution | 4'-Azidocytidine, 4'-Azidouridine | Potent inhibition of HCV NS5B polymerase (cytidine analog); Inactivity of uridine analog due to poor phosphorylation. nih.gov |

| Alteration of Sugar Pucker | 3'-Azido-3'-deoxythymidine diphosphate | Changes from C₃'-endo (natural substrate) to C₂'-endo, affecting active site interactions. nih.gov |

| 4'-Methyl Substitution | Adenosine analogs | Decreased activity against adenosine receptors. nih.gov |

| 3'-Methyl Substitution | Adenosine analogs | Increased activity against adenosine receptors. nih.gov |

Design Principles for Next-Generation Nucleoside Scaffolds

The development of new nucleoside analogs is guided by several key design principles derived from extensive structure-activity relationship studies.

A primary strategy is the concept of "chain termination," where modified nucleosides are incorporated into a growing DNA or RNA strand, preventing further elongation. nih.gov This is the mechanism of action for many antiviral drugs, including AZT. acs.org The design of these terminators often involves removing or replacing the 3'-hydroxyl group, which is essential for forming the phosphodiester bond that links nucleosides together. nih.gov

Another important principle is the use of prodrugs to enhance properties like lipophilicity and cell permeability. For example, 5-halo-6-alkoxy-5,6-dihydro-3'-azido-3'-deoxythymidine derivatives were designed as potential prodrugs of AZT to improve its delivery to the central nervous system. nih.gov These compounds are more lipophilic than AZT and can regenerate the active drug under physiological conditions. nih.gov

Molecular hybridization, which combines pharmacophores from different drugs into a single molecule, is another promising approach. unibo.it This strategy aims to create multi-target-directed ligands that can act on different stages of a viral life cycle or target multiple enzymes simultaneously. AZT has been used as a scaffold in the design of such hybrids. unibo.it

Furthermore, the concept of isosteric replacement, where an atom or group of atoms is replaced by another with similar size and electronic properties, is frequently employed. nih.gov The use of fluorine as a substitute for hydrogen or a hydroxyl group is a common example, as it can alter the sugar conformation and influence binding affinity. nih.gov

The design of next-generation nucleoside scaffolds often involves a combination of these principles, aiming to create compounds with improved efficacy, better selectivity, and reduced toxicity. The following table outlines these design principles:

| Design Principle | Description | Example Application |

| Chain Termination | Modification of the 3'-hydroxyl group to halt DNA/RNA synthesis. nih.gov | 3'-Azido-3'-deoxythymidine (AZT). acs.org |

| Prodrug Strategy | Chemical modification to improve pharmacokinetic properties, with subsequent conversion to the active drug. nih.gov | 5-halo-6-alkoxy-5,6-dihydro-3'-azido-3'-deoxythymidine derivatives. nih.gov |

| Molecular Hybridization | Combining structural motifs from different active compounds to create a multi-target agent. unibo.it | AZT-based hybrids targeting multiple HIV-1 replication steps. unibo.it |

| Isosteric Replacement | Substitution of atoms or groups with others of similar size and electronics to modulate activity. nih.gov | Fluorine substitution in the sugar moiety to alter conformation. nih.gov |

Q & A

Q. What are the critical steps in synthesizing 5'-azido-5'-deoxy-thymidine, and how can researchers optimize yield and purity?

Methodological Answer:

- Synthesis Protocol : The compound is typically synthesized via nucleophilic substitution using sodium azide (NaN₃) in the presence of catalysts like HgCl₂ and triethylamine (Et₃N) in DMF. Reaction conditions (0°C → rt, overnight) are critical to avoid side reactions .

- Purification : High-performance liquid chromatography (HPLC) is recommended for isolating pure material, as azide-containing intermediates often require rigorous separation from byproducts .

- Yield Optimization : Lower temperatures (0°C) during the azidation step reduce decomposition risks. Catalytic efficiency can be improved by adjusting stoichiometric ratios (e.g., NaN₃:HgCl₂) .

Q. How should researchers handle and store 5'-azido-5'-deoxy-thymidine to ensure safety and stability?

Methodological Answer:

- Safety Precautions : The azide group poses explosion risks under high heat or friction. Use blast shields, avoid metal spatulas, and conduct reactions in fume hoods. Follow H319 (eye irritation) and H335 (respiratory irritation) protocols .

- Storage : Store at -20°C in airtight, non-metallic containers under inert gas (e.g., argon). Label containers with hazard warnings (GHS07, GHS08) .

- Waste Disposal : Segregate azide-containing waste and transfer to specialized biohazard disposal services to prevent environmental contamination .

Q. What analytical techniques are suitable for characterizing 5'-azido-5'-deoxy-thymidine?

Methodological Answer:

- Structural Confirmation : Use H/C NMR to verify the azide substitution at the 5'-position and assess sugar puckering (e.g., β-anomer confirmation) .

- Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC (UV detection at 260 nm) ensure >95% purity. Monitor for residual NaN₃ or HgCl₂ via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How does the 5'-azido modification influence thymidine’s interaction with DNA metabolic enzymes (e.g., thymidine kinase or DNA polymerases)?

Methodological Answer:

- Enzyme Kinetics : Perform competitive inhibition assays using H-labeled thymidine and purified thymidine kinase (TK1/TK2). Compare and values to assess binding affinity .

- Structural Studies : Co-crystallize 5'-azido-5'-deoxy-thymidine with TK2 or DNA polymerase β. Use X-ray crystallography to map steric clashes or altered hydrogen bonding due to the azide group .

- Functional Impact : Test incorporation into DNA via primer extension assays. The bulkier azide group may stall polymerization, making it a chain terminator analog .

Q. Can 5'-azido-5'-deoxy-thymidine serve as a click chemistry precursor for targeted drug delivery systems?

Methodological Answer:

- Conjugation Strategies : React the azide with alkyne-modified ligands (e.g., folate, antibodies) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize reaction pH (7–8) and Cu(I) concentration to avoid protein denaturation .

- In Vivo Validation : Use fluorescent tags (e.g., Cy5) to track cellular uptake in cancer models. Compare biodistribution profiles with unmodified thymidine using confocal microscopy or PET imaging .

Q. What are the cytotoxic mechanisms of phosphoramidate derivatives derived from 5'-azido-5'-deoxy-thymidine?

Methodological Answer:

- Metabolic Activation : Test intracellular conversion to 5'-monophosphate forms using LC-MS/MS in HeLa or MCF-7 cells. Correlate metabolite levels with cytotoxicity (IC₅₀) via MTT assays .

- Target Identification : Perform RNAi screens to identify enzymes critical for prodrug activation (e.g., phosphodiesterases). Compare activity against reference drugs like 5-fluoro-2'-deoxyuridine (FdU) .

Key Considerations for Researchers

- Contradictions in Evidence : While thymidine derivatives are generally low-risk (non-classified hazards per SDS ), the azide group introduces explosion and toxicity risks requiring specialized protocols .

- Novel Applications : Prioritize click chemistry for bioconjugation over traditional nucleoside uses, leveraging the azide’s bioorthogonality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.